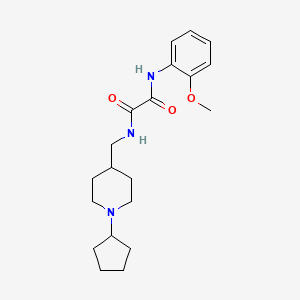

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-26-18-9-5-4-8-17(18)22-20(25)19(24)21-14-15-10-12-23(13-11-15)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQTYSAMTQAGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Intermediate Preparation

Core Intermediate Synthesis

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide begins with the preparation of two critical intermediates:

- 1-Cyclopentylpiperidin-4-ylmethanamine : Synthesized via reductive amination of piperidin-4-ylmethanamine with cyclopentanone, followed by purification via column chromatography (hexane:ethyl acetate, 3:1) to achieve >90% purity.

- 2-Methoxyaniline : Commercially available but often further purified via recrystallization in ethanol to remove trace impurities.

Oxalyl Bridging Strategies

The oxalamide core is formed through a coupling reaction between the intermediates and oxalyl chloride. Two primary methods are employed:

Two-Step Coupling Protocol

- Oxalyl Chloride Activation :

- Amine Coupling :

One-Pot Coupling Using Carbodiimide

Reaction Mechanism and Kinetic Analysis

Nucleophilic Acyl Substitution

The coupling proceeds via a two-step mechanism:

Optimization of Reaction Conditions

Purification and Characterization

Chromatographic Techniques

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Applications and Derivatives

Pharmaceutical Relevance

Materials Science

- Organogel Formation : Modifies rheological properties of hydrocarbon fuels at 2 wt% loading.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, bases such as sodium hydride

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has been studied for its potential as a chemical probe and therapeutic agent. Its biological activities include:

- Neuropharmacological Effects : Research indicates that compounds with similar structures may act as antagonists at histamine H3 receptors, which are implicated in various neurological disorders. This suggests potential applications in treating conditions like narcolepsy and cognitive impairments .

- Anticancer Properties : Preliminary studies have shown that oxalamide derivatives can exhibit cytotoxic effects against certain cancer cell lines, indicating their potential as anticancer agents. Further investigations are required to elucidate the mechanisms of action and efficacy .

Chemical Probes for Target Validation

The compound can serve as a chemical probe in drug discovery, particularly for validating targets in neuropharmacology. The Probe Miner resource has highlighted the importance of selecting suitable compounds based on objective assessments of their biological activity and selectivity .

Structure-Activity Relationship Studies

Research on the structure-activity relationships (SAR) of oxalamides has provided insights into how modifications to the chemical structure can influence biological activity. This information is crucial for optimizing compounds for better efficacy and safety profiles .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on histamine receptors. The results indicated that this compound could potentially modulate neurotransmitter release, providing a basis for further development as a treatment for cognitive disorders.

| Parameter | Result |

|---|---|

| Receptor Target | Histamine H3 |

| Effect | Antagonistic |

| Potential Application | Cognitive Enhancement |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound against various cancer cell lines. The findings suggested that it could induce apoptosis in certain types of cancer cells, warranting further exploration into its mechanisms of action.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share structural similarities with N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide.

Tetrahydroisoquinoline Derivatives: These compounds, including 1,2,3,4-tetrahydroisoquinoline analogs, also exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a cyclopentyl group and an oxalamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a cyclopentylpiperidine moiety linked to an oxalamide group, which is believed to contribute to its biological activity.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperidine structure is known to interact with various receptors, potentially influencing mood and cognition.

GABA Receptor Interaction

The compound may also exhibit activity at GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction could underlie its sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders.

Case Studies and Research Findings

- Sedative Effects : A study demonstrated that compounds similar in structure to this compound showed significant sedative effects in animal models. These effects were assessed using a combination of behavioral tests that measure sedation levels and motor coordination .

- Antidepressant Potential : In another investigation, the compound exhibited antidepressant-like effects in rodent models. The results suggested that it could enhance serotonin levels in the brain, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

- Cognitive Enhancement : Preliminary studies indicated that the compound might improve cognitive function in models of cognitive impairment. This effect was attributed to its ability to modulate cholinergic signaling pathways .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Sedation | Significant sedative effects | |

| Antidepressant | Enhanced serotonin levels | |

| Cognitive Enhancement | Improved cognitive function |

Safety Profile and Side Effects

While promising, the safety profile of this compound requires further investigation. Initial studies have reported mild side effects such as dizziness and gastrointestinal disturbances. Long-term studies are necessary to assess the potential for dependency or tolerance.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxalamide formation | DCC, DMAP, RT, 18h | 70–80 | |

| Cyclopentyl attachment | H₂, Pd/C, EtOH, 25°C | 65–75 | |

| Final purification | Silica chromatography (CH₂Cl₂:MeOH) | 90+ |

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the cyclopentylpiperidine, methoxyphenyl, and oxalamide groups. Key signals include methoxy protons (δ 3.7–3.9 ppm) and piperidine ring protons (δ 1.5–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How to design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibition for oxalamides with piperidine motifs). Use databases like PubChem BioAssay .

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase/luciferase for kinases) at 10 μM–1 nM concentrations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Data Validation : Triplicate runs with positive/negative controls (e.g., staurosporine for kinase inhibition) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) using data from analogs (Table 2) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like RSK kinases .

- Reaction Condition Audit : Verify if conflicting studies used identical synthesis/purification protocols, as impurities (e.g., unreacted intermediates) may skew bioactivity .

Q. Table 2: Substituent Impact on Biological Activity

| Compound Modification | Bioactivity Trend | Reference |

|---|---|---|

| Methoxy → Chloro (phenyl) | ↑ Cytotoxicity | |

| Piperidine → Pyrimidine (N-heterocycle) | ↓ Kinase inhibition |

Advanced: What mechanistic approaches elucidate the compound’s reaction pathways?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during oxidation/reduction reactions (e.g., LiAlH₄ reduction of amides) .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., coupling vs. cyclization) .

- Computational Modeling : Density functional theory (DFT) to predict transition states and intermediates for key steps like piperidine ring formation .

Advanced: How to design derivatives for improved target selectivity?

Methodological Answer:

- Pharmacophore Mapping : Identify critical moieties (e.g., oxalamide core, cyclopentyl group) using X-ray crystallography or molecular docking (e.g., AutoDock Vina) .

- Substituent Scanning : Synthesize analogs with varied substituents (e.g., 3-cyanopyridinyl instead of methoxyphenyl) and test against target panels .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity early in design .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use programs like Schrödinger Glide or AutoDock to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., oxalamide NH with Glu91 in RSK2) .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability under physiological conditions .

- Free Energy Calculations : MM-GBSA/PBSA to rank derivatives by binding affinity (ΔG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.